2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
PXYC13 is a chemical compound known for its role as an antagonist of ribosomal protein S1 (RpsA). This protein is essential for the trans-translation process in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound has shown potential in inhibiting the function of RpsA, making it a promising candidate for research in antibiotic resistance and tuberculosis treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PXYC13 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Common methods include:
Solid-State Synthesis: Mixing metal oxides and heating them to high temperatures.
Hydrothermal Synthesis: Heating metal salts in water under high pressure to mimic mineral formation.
Combustion Synthesis: Dissolving metal salts in water to form a gel, which is then ignited to produce the desired material.
Industrial Production Methods
Industrial production of PXYC13 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the compound, which is crucial for its use in scientific research .
Chemical Reactions Analysis
Types of Reactions
PXYC13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
PXYC13 has a wide range of applications in scientific research, including:
Mechanism of Action
PXYC13 exerts its effects by binding to ribosomal protein S1, inhibiting its function in the trans-translation process of Mycobacterium tuberculosis. This inhibition disrupts protein synthesis, leading to the death of the bacterial cells . The molecular targets and pathways involved include the ribosomal protein S1 and the trans-translation machinery .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: Another compound targeting Mycobacterium tuberculosis.
Rifampicin: A well-known antibiotic used in tuberculosis treatment.
Isoniazid: A first-line anti-tuberculosis medication.
Uniqueness of PXYC13
PXYC13 is unique in its specific targeting of ribosomal protein S1, which is crucial for the survival of Mycobacterium tuberculosis. This specificity makes it a valuable tool for studying antibiotic resistance and developing new therapeutic strategies .
Properties
Molecular Formula |
C15H15N5O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-9-2-4-10(5-3-9)6-16-11(21)7-23-15-19-13-12(14(22)20-15)17-8-18-13/h2-5,8H,6-7H2,1H3,(H,16,21)(H2,17,18,19,20,22) |
InChI Key |
AJLOFFFKQMQCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)NC=N3 |
Origin of Product |
United States |
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